

# Application Notes: Utilizing CHAPS for Robust Activity Assays of Membrane-Bound Enzymes

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## Compound of Interest

Compound Name: *Dchaps*

Cat. No.: *B011064*

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## Introduction

3-[(3-Cholamidopropyl)dimethylammonio]-1-propanesulfonate, commonly known as CHAPS, is a zwitterionic detergent extensively utilized in biochemical and molecular biology research.<sup>[1]</sup> Its non-denaturing properties make it an ideal choice for solubilizing membrane proteins while preserving their native conformation and biological function.<sup>[1][2]</sup> This characteristic is particularly advantageous for in-vitro enzyme activity assays involving membrane-associated enzymes, where maintaining the protein's structural integrity is paramount for accurate measurements.<sup>[1]</sup> CHAPS effectively breaks protein-lipid and protein-protein interactions without significantly altering the secondary and tertiary structures of most proteins.<sup>[1]</sup>

## Physicochemical Properties of CHAPS

CHAPS combines the features of both sulfobetaine-type detergents and bile salts, contributing to its gentle yet effective solubilizing power.<sup>[3][4]</sup> Its zwitterionic nature, possessing both a positive and a negative charge, results in a net neutral charge over a broad pH range, which minimizes interference with techniques like ion-exchange chromatography.<sup>[1]</sup>

A key parameter for any detergent is its Critical Micelle Concentration (CMC), the concentration at which detergent monomers self-assemble into micelles.<sup>[4][5]</sup> For CHAPS, the CMC is relatively high, generally reported in the range of 6-10 mM.<sup>[1][3][4]</sup> This high CMC is beneficial as it allows for membrane solubilization at concentrations that can be more easily removed by dialysis if required.<sup>[1]</sup> The small micellar molecular weight of approximately 6150 Da also facilitates its removal.<sup>[3][6]</sup>

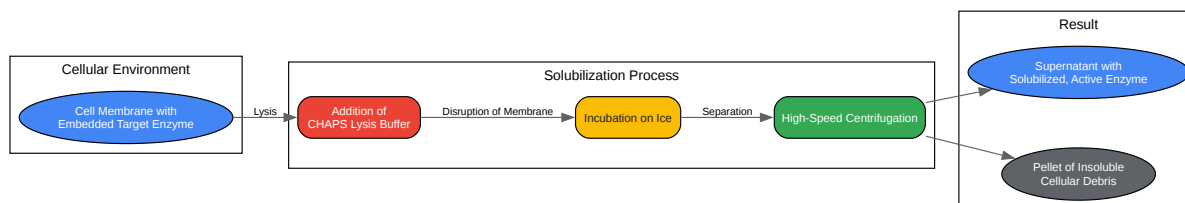
## Data Presentation: Physicochemical Properties and Critical Micelle Concentration of CHAPS

The CMC of CHAPS is influenced by experimental conditions such as temperature, pH, and ionic strength.<sup>[4]</sup> An increase in ionic strength has been shown to decrease the CMC.<sup>[7]</sup>

Property	Value	Significance in Enzyme Assays	References
Molecular Weight	614.9 g/mol	Essential for accurate calculation of molar concentrations.	<a href="#">[3]</a> <a href="#">[6]</a>
Chemical Formula	C <sub>32</sub> H <sub>58</sub> N <sub>2</sub> O <sub>7</sub> S	Defines the chemical composition of the detergent.	<a href="#">[3]</a>
Appearance	White crystalline powder	Standard physical state of the pure compound.	<a href="#">[3]</a>
Type	Zwitterionic, non-denaturing	Minimizes protein denaturation and interference with charged-based separation techniques.	<a href="#">[1]</a> <a href="#">[2]</a>
Critical Micelle Conc. (CMC)	6 - 10 mM (0.37% - 0.62% w/v)	The concentration at which micelles form to solubilize proteins; solubilization should occur above the CMC.	<a href="#">[1]</a> <a href="#">[3]</a> <a href="#">[4]</a>
6.41 mM (no salt)	Demonstrates the baseline CMC in the absence of additional ions.	<a href="#">[4]</a> <a href="#">[7]</a>	
4.10 mM (1.5 M NaCl)	Illustrates the effect of high ionic strength on micelle formation.	<a href="#">[4]</a> <a href="#">[7]</a>	
Aggregation Number	4 - 14	Represents the number of CHAPS molecules per micelle;	<a href="#">[3]</a> <a href="#">[4]</a> <a href="#">[6]</a>

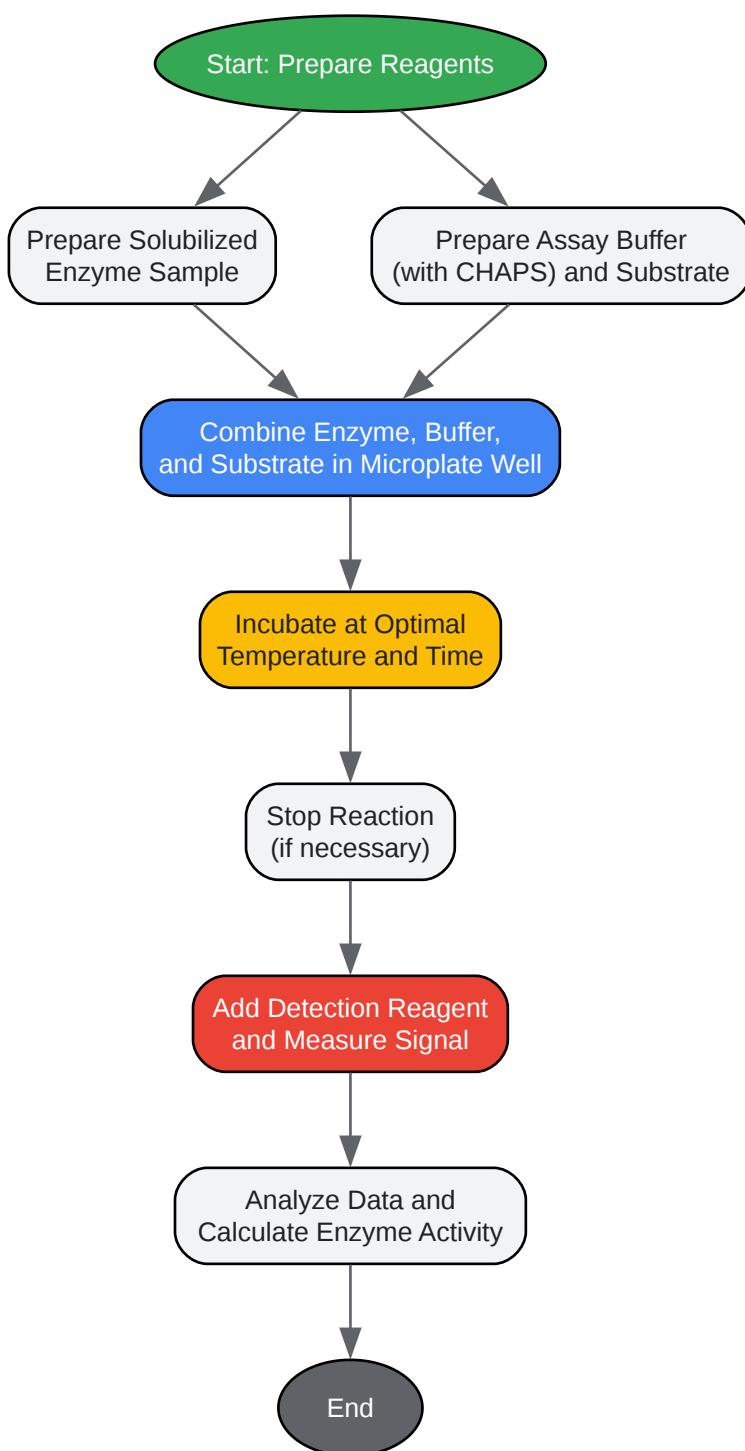
		the small size is often advantageous.	
Micelle Molecular Weight	~6,150 Da	The small micelle size is less likely to interfere with chromatographic separation and facilitates removal.	[3][6][8]
Solubility	50 mg/mL in water at 20°C	High water solubility allows for the preparation of concentrated stock solutions.	[3]

## Mandatory Visualizations



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Workflow for Membrane Protein Solubilization using CHAPS.



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General Workflow for a CHAPS-based Enzyme Activity Assay.

## Experimental Protocols

## Protocol 1: Extraction of Membrane Proteins using CHAPS

This protocol provides a general procedure for the solubilization of membrane proteins from cultured cells for subsequent use in enzyme activity assays.[\[1\]](#)

### Materials:

- Phosphate-buffered saline (PBS), ice-cold
- CHAPS Lysis Buffer: 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1 mM EDTA, 1% (w/v) CHAPS.  
[\[1\]](#) Note: Protease and phosphatase inhibitors should be added fresh just before use.
- Cultured cells expressing the membrane protein of interest
- Microcentrifuge
- Cell scraper

### Procedure:

- Wash the cultured cells with ice-cold PBS.[\[1\]](#)
- Aspirate the PBS and add the ice-cold CHAPS Lysis Buffer to the cells.[\[1\]](#)
- Scrape the cells and transfer the resulting lysate to a microcentrifuge tube.[\[1\]](#)
- Incubate the lysate on ice for 30 minutes, with occasional vortexing.[\[1\]](#)
- Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet the insoluble cellular debris.[\[1\]](#)
- Carefully transfer the supernatant, which contains the solubilized membrane proteins, to a fresh tube.[\[1\]](#)
- The protein extract is now ready for downstream applications, including enzyme activity assays.

## Protocol 2: General Kinase Activity Assay

This protocol outlines a framework for measuring the activity of a solubilized kinase.

Materials:

- Solubilized kinase preparation (from Protocol 1)
- Kinase Assay Buffer: 25 mM Tris-HCl pH 7.5, 10 mM MgCl<sub>2</sub>, 1 mM DTT, and 0.01-0.1% (w/v) CHAPS.[\[1\]](#) Note: The optimal CHAPS concentration should be determined empirically.
- Kinase substrate (peptide or protein)
- ATP
- Kinase activity detection kit (e.g., ADP-Glo™ Kinase Assay)
- Microplate reader

Procedure:

- In a microplate well, combine the solubilized kinase, the kinase substrate, and the Kinase Assay Buffer.
- Initiate the kinase reaction by adding ATP.[\[1\]](#)
- Incubate the plate at the optimal temperature for the specific kinase (e.g., 30°C) for a predetermined duration.[\[1\]](#)
- Stop the reaction according to the instructions provided with the detection kit.[\[1\]](#)
- Add the detection reagent to quantify the amount of ADP produced, which is directly proportional to the kinase activity.[\[1\]](#)
- Measure the luminescence using a microplate reader.[\[1\]](#)

## Protocol 3: General Phosphatase Activity Assay

This protocol describes a general method for assessing phosphatase activity using a colorimetric substrate.

Materials:

- Solubilized phosphatase preparation (from Protocol 1)
- Phosphatase Assay Buffer: 50 mM Tris-HCl pH 8.0, 1 mM MgCl<sub>2</sub>, 0.1 mM ZnCl<sub>2</sub>, and 0.01-0.1% (w/v) CHAPS.<sup>[1]</sup> Note: The optimal CHAPS concentration should be determined empirically.
- Phosphatase substrate (e.g., p-nitrophenyl phosphate, pNPP)
- Stop Solution (e.g., 3 M NaOH)
- Spectrophotometer or microplate reader

Procedure:

- In a microplate well or cuvette, mix the solubilized phosphatase and the phosphatase substrate in the Phosphatase Assay Buffer.
- Incubate the reaction at the optimal temperature for the phosphatase (e.g., 37°C) for a specific time.<sup>[1]</sup>
- Stop the reaction by adding the Stop Solution.<sup>[1]</sup>
- Measure the absorbance at 405 nm, which corresponds to the amount of p-nitrophenol produced.<sup>[1]</sup>

## Protocol 4: General Protease Activity Assay

This protocol provides a general method for measuring protease activity using a fluorescently labeled substrate.

Materials:

- Solubilized protease preparation (from Protocol 1)



- Protease Assay Buffer: 50 mM Tris-HCl pH 7.5, 150 mM NaCl, 5 mM CaCl<sub>2</sub>, and 0.01-0.1% (w/v) CHAPS.[1] Note: The optimal CHAPS concentration should be determined empirically.
- Fluorescently labeled protease substrate (e.g., FITC-casein)
- Trichloroacetic acid (TCA)
- Fluorometer

#### Procedure:

- Combine the solubilized protease and the fluorescently labeled casein substrate in the Protease Assay Buffer.[1]
- Incubate the mixture at the optimal temperature for the protease for a defined period.
- Stop the reaction by adding TCA to precipitate the undigested substrate.
- Centrifuge the mixture to pellet the precipitate.
- Measure the fluorescence of the supernatant, which contains the smaller, fluorescently labeled peptides generated by protease activity.

## Optimization and Considerations

- **CHAPS Concentration:** The optimal CHAPS concentration is enzyme-dependent and should be determined empirically. A good starting point is to test a range from 0.1% to 2% (w/v).[6] High concentrations of CHAPS can be inhibitory to some enzymes.[9]
- **Buffer Composition:** The pH, ionic strength, and presence of cofactors in the assay buffer can significantly impact enzyme activity and should be optimized for each specific enzyme.
- **Enzyme Stability:** The stability of the solubilized enzyme in the CHAPS-containing buffer should be assessed over the time course of the assay.[10] Additives such as glycerol (10-20%) may help to stabilize the enzyme.[6]
- **Controls:** Appropriate controls, such as no-enzyme and no-substrate reactions, are essential for accurate data interpretation.[10]

By following these application notes and protocols, researchers, scientists, and drug development professionals can effectively utilize CHAPS to facilitate robust and reliable activity assays for a wide range of membrane-bound enzymes.

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- To cite this document: BenchChem. [Application Notes: Utilizing CHAPS for Robust Activity Assays of Membrane-Bound Enzymes]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b011064#use-of-dchaps-in-enzyme-activity-assays-for-membrane-bound-enzymes]

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